4-(Hydroxymethyl)thiazole hydrochloride

Description

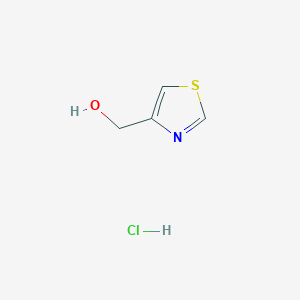

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c6-1-4-2-7-3-5-4;/h2-3,6H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWXAOJWHVSXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with formaldehyde and hydrochloric acid. One common method includes the use of 2-aminothiazole, which reacts with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)thiazole hydrochloride often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation to 4-Methyl-5-Formylthiazole

The hydroxymethyl group undergoes oxidation under controlled conditions to yield aldehyde derivatives. Key methodologies include:

| Oxidizing Agent | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| MnO₂ | 140 | Hydrogen gas | Until TLC* | 72 | |

| NaOCl | 25–30 | Aqueous | 4–6 hours | 68 | |

| CrO₃ | 0–5 | Acetone | 2 hours | 65 |

*Thin-layer chromatography (petroleum ether:acetone = 3:1) monitors reaction progress. Post-oxidation, extraction with chloroform and distillation isolate the aldehyde product (4-methyl-5-formylthiazole).

Mechanistic Insight : The oxidation proceeds via radical intermediates when using MnO₂, while hypochlorite (NaOCl) and chromium-based agents follow electrophilic pathways.

Cyclization and Thiazole Ring Formation

The compound participates in Hantzsch-type thiazole synthesis when derived from thiourea precursors. A representative protocol involves:

-

Alkylation of Thiourea : Reacting α-hydroxy ketones (e.g., 3-acetylpropyl alcohol) with thiourea under acidic conditions (pH 2–4) at 78–100°C for 3–8 hours .

-

Cyclization : Intramolecular 5-exo-dig cyclization forms the thiazole ring, facilitated by solvents like ethanol or water .

-

Post-Synthetic Modifications :

Catalyst Effects :

-

Iron(III) bromide enhances cyclization efficiency in acetonitrile, favoring 4-substituted derivatives .

-

Palladium(II) acetate broadens substrate scope to include aromatic and alkyl substituents .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free base (4-(hydroxymethyl)thiazole) upon neutralization:

Key Observations :

-

Neutralization (pH 8–10) enables extraction into organic solvents (e.g., chloroform) .

-

The free base exhibits increased nucleophilicity at the hydroxymethyl group, enabling esterification or etherification .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

4-(Hydroxymethyl)thiazole hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly as:

- Antibacterial Agents : Thiazole derivatives are recognized for their antibacterial properties. For instance, novel thiazole compounds have shown promising results against several bacterial strains, highlighting their potential as new antibiotics .

- Anticonvulsant Activity : Certain thiazole derivatives exhibit anticonvulsant properties. A study demonstrated that specific thiazole-integrated compounds provided significant protection against seizures, indicating their potential use in treating epilepsy .

- Antitumor Activity : Research has shown that thiazole derivatives can inhibit the growth of cancer cell lines, such as HT29 and A549. One compound exhibited an IC50 value of 2.01 µM against these cell lines, suggesting strong antitumor activity .

Agricultural Applications

Thiazole compounds, including 4-(Hydroxymethyl)thiazole hydrochloride, are also explored for their roles in agriculture:

- Pesticides and Herbicides : The thiazole moiety is integral in developing new agrochemicals. Its derivatives have been tested for efficacy against various pests and weeds, contributing to improved crop protection strategies .

- Plant Growth Regulators : Some thiazole derivatives have been identified as plant growth regulators, promoting growth and enhancing yield in agricultural settings.

Synthesis and Derivatives

The synthesis of 4-(Hydroxymethyl)thiazole hydrochloride involves several methods that enhance its utility:

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of thiazole compounds and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives of 4-(Hydroxymethyl)thiazole hydrochloride demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Case Study 2: Antitumor Activity

In another investigation, a library of thiazole-pyridine hybrids was synthesized from 4-(Hydroxymethyl)thiazole hydrochloride. These hybrids were screened against multiple cancer cell lines, revealing that some exhibited superior growth inhibition compared to established chemotherapeutics like 5-fluorouracil .

Mechanism of Action

4-(Hydroxymethyl)thiazole hydrochloride can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

Uniqueness: 4-(Hydroxymethyl)thiazole hydrochloride is unique due to its specific hydroxymethyl functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

| Compound Name | Substituent at 4-Position | Key Functional Groups | Pharmacological Relevance |

|---|---|---|---|

| 4-(Hydroxymethyl)thiazole HCl | -CH₂OH | Hydroxymethyl, HCl | Intermediate for drug synthesis |

| 4-(Aminomethyl)thiazole HCl | -CH₂NH₂ | Aminomethyl, HCl | Potential CNS-targeting agents |

| 4-(Chloromethyl)-2-methylthiazole HCl | -CH₂Cl, -CH₃ | Chloromethyl, methyl, HCl | Alkylation agent in synthesis |

| (2-Amino-1,3-thiazol-4-yl)methanol HCl | -CH₂OH, -NH₂ | Hydroxymethyl, amino, HCl | Dual reactivity for derivatization |

- Hydroxymethyl vs. Aminomethyl (): The -CH₂OH group in the target compound enables hydrogen bonding, enhancing water solubility, whereas -CH₂NH₂ in 4-(aminomethyl)thiazole HCl facilitates protonation at physiological pH, favoring interactions with acidic residues in enzymes .

- Hydroxymethyl vs. Chloromethyl () : The -CH₂Cl group in chloromethyl derivatives acts as a leaving group, making them pivotal in nucleophilic substitution reactions (e.g., forming ethers or amines). In contrast, -CH₂OH participates in oxidation or conjugation reactions .

Physicochemical Properties

Table 2: Solubility and Stability

- The hydroxymethyl group confers higher water solubility compared to chloromethyl or methyl-substituted analogs, critical for bioavailability in drug formulations .

- Thiamine Chloride HCl (C₁₂H₁₇ClN₄OS·HCl) exhibits exceptional water solubility due to its complex heterocyclic structure but lacks the synthetic versatility of simpler thiazole derivatives .

Pharmacological Activity

Biological Activity

4-(Hydroxymethyl)thiazole hydrochloride is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

4-(Hydroxymethyl)thiazole hydrochloride is characterized by the presence of a hydroxymethyl group attached to a thiazole ring, which is known for its reactivity and biological significance. The thiazole moiety consists of sulfur and nitrogen atoms, contributing to its unique chemical behavior.

Target Interactions

Thiazole derivatives, including 4-(hydroxymethyl)thiazole hydrochloride, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant changes in metabolic pathways and cellular functions.

Biochemical Pathways

Research indicates that thiazole derivatives can influence several biochemical pathways, including:

- Antimicrobial Activity : Exhibiting effects against bacteria and fungi.

- Antiviral Properties : Potentially inhibiting viral replication.

- Anti-inflammatory Effects : Modulating inflammatory responses in cells.

Biological Activities

The biological activities of 4-(hydroxymethyl)thiazole hydrochloride can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; inhibits growth through enzyme interaction. |

| Antifungal | Demonstrates efficacy against fungal infections by disrupting cell wall synthesis. |

| Antiviral | Inhibits viral replication in vitro; mechanism involves interference with viral protein synthesis. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; modulates immune responses effectively. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 4-(hydroxymethyl)thiazole hydrochloride exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Antifungal Properties : In vitro assays showed that this compound effectively inhibited the growth of Candida albicans with an MIC of 25 µg/mL .

- Anti-inflammatory Mechanisms : Research indicated that the compound reduced levels of TNF-α and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Molecular Mechanisms

At the molecular level, 4-(hydroxymethyl)thiazole hydrochloride may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, altering cellular metabolism.

- Gene Expression Modulation : The compound influences gene expression related to stress responses and inflammation .

- Cell Signaling Pathways : It interacts with signaling pathways that regulate cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

Studies have shown that the stability of 4-(hydroxymethyl)thiazole hydrochloride under physiological conditions impacts its long-term effects on cellular functions. Long-term exposure has been associated with alterations in cell growth patterns and differentiation processes .

Q & A

Q. What are the established synthetic routes for 4-(hydroxymethyl)thiazole hydrochloride, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloromethylthiazole derivatives. For example, hydrolysis of 4-chloromethyl-2-methylthiazole hydrochloride (CAS 77470-53-2) under alkaline conditions (e.g., NaOH in ethanol/water) replaces the chloromethyl group with a hydroxymethyl moiety . Alternatively, the Hantzsch thiazole synthesis can be employed by reacting α-haloketones with thioureas or thioamides. A typical protocol involves refluxing in ethanol with catalysts like LiCl (as used in phenylthiazole syntheses) and purification via silica gel chromatography or recrystallization . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (70–100°C), and stoichiometric ratios of reagents to maximize yield.

Q. How should researchers characterize the purity and structural integrity of 4-(hydroxymethyl)thiazole hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : and NMR to confirm the hydroxymethyl (-CHOH) group (δ ~4.5 ppm for CH, δ ~2.5 ppm for thiazole protons) and assess substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNOS).

- FT-IR : Peaks at ~3200–3400 cm (O-H stretch) and ~1100 cm (C-O stretch) confirm the hydroxymethyl group .

- HPLC/UPLC : Monitor purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure the stability of 4-(hydroxymethyl)thiazole hydrochloride?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term storage. Periodic stability testing via NMR or HPLC should confirm the absence of degradation products like 4-formylthiazole (oxidation byproduct) .

Advanced Research Questions

Q. How can researchers address low yields in the hydrolysis of chloromethylthiazole precursors to 4-(hydroxymethyl)thiazole hydrochloride?

- Methodological Answer : Low yields often arise from incomplete substitution or side reactions. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of hydroxide ions.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Temperature Control : Gradual heating (e.g., 50–60°C) minimizes thermal decomposition .

- Work-Up Adjustments : Neutralize excess base post-reaction with dilute HCl to precipitate the hydrochloride salt, followed by vacuum filtration .

Q. What experimental designs are suitable for studying the pH-dependent stability of 4-(hydroxymethyl)thiazole hydrochloride?

- Methodological Answer : Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C and 40°C.

- Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation.

- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Note that acidic conditions (pH < 3) may hydrolyze the hydroxymethyl group, while alkaline conditions (pH > 8) promote oxidation .

Q. How can computational methods aid in predicting the reactivity of 4-(hydroxymethyl)thiazole hydrochloride in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

Q. What strategies can resolve discrepancies in spectroscopic data for 4-(hydroxymethyl)thiazole hydrochloride derivatives?

- Methodological Answer : Contradictions in NMR or IR data may stem from tautomerism or impurities. Address this by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.